
Losartan metabolite M5
Vue d'ensemble
Description
EXP3174 (E-3174), the primary active metabolite of losartan, is formed via cytochrome P450 (CYP)-mediated oxidation, predominantly by CYP2C9 and CYP3A4 . This carboxylic acid derivative exhibits a 10-fold higher affinity for the angiotensin II type 1 (AT1) receptor compared to losartan, making it the principal driver of losartan’s prolonged antihypertensive effects . EXP3174 accounts for approximately 14% of losartan’s metabolic conversion and demonstrates saturable, energy-dependent transport across epithelial cells, mediated by efflux transporters such as P-glycoprotein (P-gp) .
Méthodes De Préparation
The synthesis of Losartan metabolite M5 involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the biphenyl group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the tetrazole ring: This step involves the cyclization of an azide with a nitrile group under acidic conditions.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Losartan metabolite M5 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
Pharmacological Properties of EXP3179
EXP3179 is notable for its unique pharmacological profile. Unlike its parent compound, losartan, which acts as a competitive antagonist at the angiotensin II receptor (AT1R), EXP3179 exhibits non-competitive antagonism . This distinction allows it to exert effects independent of AT1R blockade, thereby contributing to various vascular protective mechanisms.
Clinical Applications
EXP3179's unique properties suggest several potential clinical applications:
-
Cardiovascular Protection :
- Given its ability to enhance eNOS activity and reduce inflammation, EXP3179 may provide additional cardiovascular protection beyond blood pressure reduction in hypertensive patients.
- Diabetic Nephropathy :
- Frailty in Older Adults :
Table 1: Summary of Key Findings Related to EXP3179 Applications
Mécanisme D'action
The mechanism of action of Losartan metabolite M5 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its structural similarity to angiotensin receptor blockers suggests that it may inhibit the angiotensin II receptor, leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Comparison with Parent Drug Losartan
EXP3174’s superior receptor binding and prolonged half-life enhance its therapeutic duration compared to losartan. Notably, ethnic variability in EXP3174’s pharmacokinetics (PK) is pronounced, with significant differences in Cmax and AUC observed among Han, Mongolian, Korean, Hui, and Uigur populations .
Comparison with Other Angiotensin II Receptor Blockers (ARBs)
- Valsartan : Lacks active metabolites and exhibits minimal CYP-dependent metabolism, reducing drug interaction risks.
Pharmacokinetic and Pharmacodynamic Variability
- Ethnic Differences : EXP3174’s AUC and Cmax vary significantly across ethnicities, unlike losartan, which shows moderate variability .
- Drug Interactions : Ticlopidine inhibits losartan’s conversion to EXP3174 via CYP2C9 suppression, reducing antihypertensive efficacy . In contrast, candesartan’s PK is unaffected by CYP inhibitors due to esterase-mediated activation.
Regulatory and Bioequivalence Considerations
Bioequivalence studies for losartan fixed-dose combinations (FDCs) must account for EXP3174 due to its dominant pharmacodynamic role. However, regulatory guidelines (e.g., EMA) prioritize parent drug data, creating controversy .
Research Findings and Clinical Implications
- Transport Mechanisms : EXP3174’s efflux via P-gp and MRP transporters limits intestinal absorption, contrasting with losartan’s ATP-dependent transport .
- Therapeutic Advantages: EXP3174’s PPAR-γ activation may mitigate insulin resistance, a benefit absent in non-metabolized ARBs like valsartan .
- Drug Development: Hybrid derivatives of EXP3174 with nitric oxide (NO)-donor moieties enhance vasodilatory effects, showcasing its versatility as a pharmacophore .
Activité Biologique
Losartan, an angiotensin II receptor blocker (ARB), is primarily used for treating hypertension and heart failure. Its biological activity is significantly influenced by its metabolites, particularly the active metabolite M5 (also known as EXP3179). This article explores the biological activity of losartan metabolite M5, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Overview of Losartan Metabolism
Losartan undergoes extensive first-pass metabolism in the liver, primarily through cytochrome P450 enzymes (CYP2C9 and CYP3A4) to form several metabolites, including the active carboxylic acid metabolite EXP3174 and M5. While EXP3174 is responsible for most of losartan's antihypertensive effects, M5 has been shown to possess distinct biological activities, particularly in modulating peroxisome proliferator-activated receptor gamma (PPARγ) and exhibiting anti-inflammatory properties.
Pharmacological Properties of M5
-
Mechanism of Action :
- M5 interacts with the AT1 receptor but does so with a different affinity compared to losartan and EXP3174. It has been identified as a non-competitive antagonist of the AT1 receptor, which plays a crucial role in vasoconstriction and blood pressure regulation .
- Additionally, M5 exhibits significant agonistic activity on PPARγ, which is involved in glucose metabolism and lipid regulation. This interaction suggests potential benefits in metabolic disorders .
-
Biological Effects :
- Anti-inflammatory Activity : M5 has been shown to inhibit cyclooxygenase-2 (COX-2), leading to reduced inflammation in various tissues . This property may contribute to its therapeutic effects beyond hypertension management.
- Vascular Effects : In animal models, M5 demonstrated vasodilatory effects by stimulating nitric oxide (NO) release, which contributes to lowering blood pressure and improving endothelial function .
Case Study Analysis
A pilot study involving older adults indicated that serum concentrations of losartan metabolites, including M5, correlated with improved physical function and lower inflammatory markers. Participants treated with losartan showed significant reductions in tumor necrosis factor α receptor 1 levels, suggesting that losartan and its metabolites may enhance mitochondrial health and reduce frailty .
Comparative Effectiveness
Table 1 summarizes findings from various studies comparing the efficacy of losartan and its metabolites:
Study Focus | Losartan | EXP3174 | M5 |
---|---|---|---|
Blood Pressure Reduction | Yes | Yes | Moderate |
PPARγ Agonism | No | No | Yes |
COX-2 Inhibition | No | No | Yes |
Nitric Oxide Release | No | Limited | Yes |
Anti-inflammatory Effects | No | No | Yes |
Research Findings on Metabolite M5
Recent research has highlighted several critical findings regarding M5's biological activity:
- Cardiac Protective Effects : Studies indicate that M5 may have antifibrotic effects in cardiac tissues by inhibiting TGF-β signaling pathways. This action can mitigate myocardial fibrosis and improve left ventricular function in hypertensive models .
- Metabolic Benefits : The agonistic action on PPARγ suggests that M5 may improve insulin sensitivity and lipid profiles, which could be beneficial for patients with metabolic syndrome or diabetes .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying losartan and E-3174 in biological samples, and what validation parameters ensure reliability?
- Methodology :
- HPLC with UV detection (e.g., plasma samples) requires validation for linearity (1–500 ng/mL), intra-day precision (<10% RSD), and recovery (>85%) .
- LC-MS/MS offers higher sensitivity (LOQ: 0.5 ng/mL) and specificity for simultaneous quantification of losartan and E-3174, with cross-validation against CYP2C9 genotype data .
- Critical parameters: Matrix effects assessment, stability under storage conditions (-80°C), and reproducibility across laboratories .
Q. What is the pharmacokinetic profile of E-3174, and how does it differ from losartan?
- Key Data :
Parameter | Losartan | E-3174 |
---|---|---|
Half-life (hr) | 1.5–2.5 | 6–9 |
Volume of Distribution (L) | 34.4 ± 17.9 | 10.3 ± 1.1 |
Clearance (mL/min) | 600 (plasma) | 50 (plasma) |
Tmax (hr) | 1 | 3–4 |
- Methodological Insight : Use non-compartmental analysis (NCA) for AUC and Cmax calculations, accounting for food effects (10% AUC reduction) and hepatic impairment (5-fold ↑ losartan exposure) .
Q. Which enzymes primarily catalyze losartan’s conversion to E-3174, and how can this be experimentally confirmed?
- Pathway : CYP2C9 is the dominant enzyme (70–80% contribution), with minor CYP3A4 involvement .
- Experimental Validation :
- In vitro : Recombinant CYP isoforms + selective inhibitors (e.g., sulfaphenazole for CYP2C9; ketoconazole for CYP3A4) .
- Genotype-phenotype correlation : Compare E-3174/losartan metabolic ratios in CYP2C9 poor vs. extensive metabolizers .
Advanced Research Questions
Q. How do CYP2C9 polymorphisms (e.g., CYP2C93) alter E-3174 pharmacokinetics, and what statistical models resolve confounding variables?
- Impact :
- CYP2C93 carriers show 30–50% lower E-3174 AUC and 2-fold ↑ losartan/E-3174 ratio vs. wild-type (CYP2C91) .
- Hepatic impairment exacerbates exposure disparities (5-fold ↑ losartan in cirrhosis) .
- Statistical Approaches :
- Use mixed-effects models to adjust for age, liver function, and comedications (e.g., CYP2C9 inhibitors) .
- Hardy-Weinberg equilibrium testing to validate genotype frequencies in cohort studies .
Q. What experimental designs address contradictions in CYP3A4 vs. CYP2C9 contributions to E-3174 formation?
- Strategies :
- Phenotype-genotype discordance analysis : Measure E-3174 levels in CYP2C9 wild-type patients on CYP3A4 inhibitors (e.g., erythromycin) .
- In vitro supersomes : Co-incubate losartan with CYP2C9 and CYP3A4 isoforms ± isoform-specific antibodies .
Q. How can inter-individual variability in E-3174 exposure be minimized in clinical trial design?
- Recommendations :
- Stratify enrollment by CYP2C9 genotype and hepatic function .
- Use population pharmacokinetics (PopPK) models to adjust for covariates (e.g., renal impairment, drug interactions) .
- Standardize sampling times (e.g., 3–4 hr post-dose for E-3174 Tmax) to reduce variability .
Q. What are the limitations of using urinary losartan/E-3174 ratios as a CYP2C9 phenotyping probe?
- Critical Issues :
- CYP3A4 activity and renal excretion rates (↓ in CKD) may skew ratios .
- Mitigation : Normalize ratios to creatinine clearance and validate against plasma metabolite data .
Q. Contradictions and Methodological Challenges
Q. How do conflicting reports on CYP3A4’s role in losartan metabolism impact dose-adjustment guidelines?
- Resolution :
- CYP3A4 inhibition (e.g., by grapefruit juice) causes ≤10% change in E-3174 AUC, confirming CYP2C9’s dominance .
- Dose adjustments are unnecessary for CYP3A4-mediated interactions but critical in CYP2C9 poor metabolizers .
Q. Why do some studies report minimal CYP2C9 genotype effects on losartan response despite pharmacokinetic disparities?
Propriétés
IUPAC Name |
1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-2-5-19(31)22-24-20(23)18(13-30)29(22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-25-27-28-26-21/h3-4,6-11,19,30-31H,2,5,12-13H2,1H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRMJQDIUBITKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432723 | |
Record name | AGN-PC-0MVJSK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141675-59-4 | |
Record name | 1-(4-Chloro-5-(hydroxymethyl)-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazol-2-yl)butan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141675594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0MVJSK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-CHLORO-5-(HYDROXYMETHYL)-1-((4-(2-(2H-TETRAZOL-5-YL)PHENYL)PHENYL)METHYL)IMIDAZOL-2-YL)BUTAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJZ8FR7W5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.